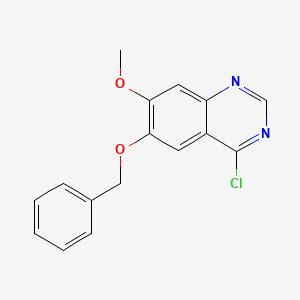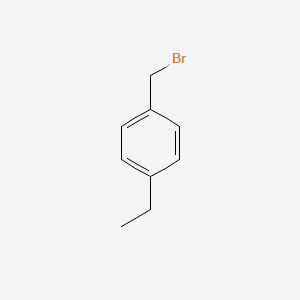
1-(Bromomethyl)-4-ethylbenzene
Übersicht
Beschreibung
1-(Bromomethyl)-4-ethylbenzene is a brominated aromatic compound that serves as a versatile intermediate in organic synthesis. It is characterized by the presence of a bromomethyl group attached to a benzene ring, which is further substituted with an ethyl group. This structure makes it a useful building block for the construction of more complex molecules through various chemical reactions.
Synthesis Analysis
The synthesis of bromomethylated benzenes can be achieved through different routes. For instance, the modified Gilch route utilizes 1,4-bis(halomethyl)benzenes as monomers to produce polyphenylenevinylene derivatives, with the bis(bromomethyl) monomer yielding higher molecular weights and narrower polydispersities compared to its chloromethyl counterpart . Additionally, the NBS bromination of dimethoxy-dimethylbenzene under various conditions leads to different bromination products, including bromomethylated benzenes, which can be further transformed into sulfur-functionalized quinones . These methods highlight the reactivity of bromomethyl groups in electrophilic aromatic substitution reactions and their utility in synthesizing functionalized aromatic compounds.
Molecular Structure Analysis
The molecular structure of bromomethylated benzenes has been extensively studied using X-ray crystallography. For example, the solvates of 1,2-bis(bromomethyl)-3,4,5,6-tetraphenylbenzene have been characterized, revealing different conformations and packing motifs influenced by the crystalline environment . Similarly, the crystal structures of various bromo- and bromomethyl-substituted benzenes have been determined, showing diverse packing arrangements and intermolecular interactions, such as C–H···Br and C–Br···π .
Chemical Reactions Analysis
Bromomethylated benzenes participate in a variety of chemical reactions. They can be used in the synthesis of highly functionalized molecules, such as 4-bromo-1,2-dihydroisoquinolines, through intramolecular reactions involving benzyl bromide and α-imino carbene intermediates . Additionally, bromomethyl groups can undergo coupling reactions, as demonstrated in the synthesis of dibenzopentalenes from 2-bromo-1-ethynylbenzenes using nickel(0) complexes . These reactions showcase the versatility of bromomethylated benzenes in forming new carbon-carbon bonds and functional groups.
Physical and Chemical Properties Analysis
The physical and chemical properties of bromomethylated benzenes are influenced by their molecular structure. The presence of bromine atoms imparts significant reactivity due to their ability to participate in various types of interactions, including hydrogen bonding and halogen bonding . The solvate structures of bromomethylated benzenes also indicate the role of solvent molecules in affecting the conformation and packing of these compounds in the solid state . Furthermore, the electronic properties of bromomethylated benzenes can be tailored by introducing different substituents, as seen in the synthesis of dibenzopentalenes with varying functional groups .
Wissenschaftliche Forschungsanwendungen
Crystal Structure and Chemical Compositions
- Solvates of 1,2-bis(bromomethyl)-3,4,5,6-tetraphenylbenzene were examined, revealing various solvate compositions and crystal structures via X-ray diffraction. This study highlights the conformational differences of the molecule in different crystalline environments, providing insights into its chemical behavior and potential applications in crystallography and material science (Szlachcic, Migda, & Stadnicka, 2007).
X-Ray Structural Analysis
- The structures of several bromo- and bromomethyl-substituted benzenes, including variations of 1-(Bromomethyl)-4-ethylbenzene, were analyzed. These compounds showed diverse packing motifs and interactions in their crystal structures, underscoring the importance of bromine in determining molecular arrangement and potential applications in materials science and molecular engineering (Jones, Kuś, & Dix, 2012).
Synthesis and Reactivity
- The synthesis of 1,2-bis(bromomethyl)-4-fluorobenzene, a derivative of 1-(Bromomethyl)-4-ethylbenzene, was studied, offering insights into the factors affecting its reactivity. This research is significant for the development of synthetic methods in organic chemistry and for understanding the reactivity of bromomethyl compounds (Guo Zhi-an, 2009).
Catalyst Applications
- N-halosulfonamides, including poly(N-bromo-N-ethylbenzene-1,3-disulfonamide), were used as catalysts in the synthesis of various compounds, demonstrating the potential of bromomethyl derivatives in catalysis and organic synthesis (Ghorbani‐Vaghei, Shahriari, Salimi, & Hajinazari, 2015).
Polymerization and Material Science
- The self-condensation of 5-(Bromomethyl)-1,3-dihydroxybenzene was studied, leading to the formation of hyperbranched polymers. This research provides valuable information on the use of bromomethyl compounds in polymer science and material engineering (Uhrich, Hawker, Fréchet, & Turner, 1992).
Eigenschaften
IUPAC Name |
1-(bromomethyl)-4-ethylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11Br/c1-2-8-3-5-9(7-10)6-4-8/h3-6H,2,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYPPFEKHXPADAV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10481563 | |
| Record name | 1-(BROMOMETHYL)-4-ETHYLBENZENE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10481563 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Bromomethyl)-4-ethylbenzene | |
CAS RN |
57825-30-6 | |
| Record name | 1-(BROMOMETHYL)-4-ETHYLBENZENE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10481563 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

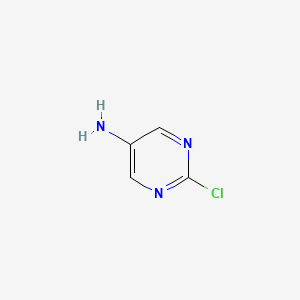
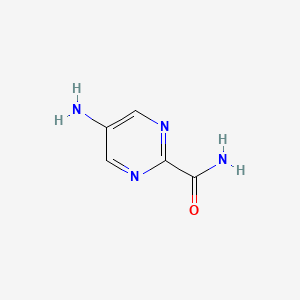
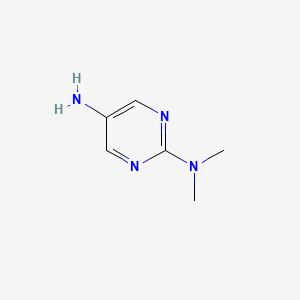
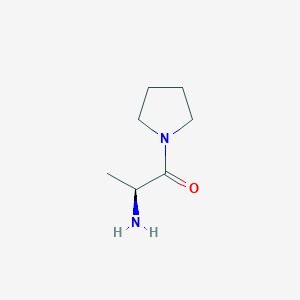
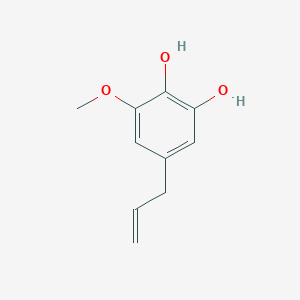
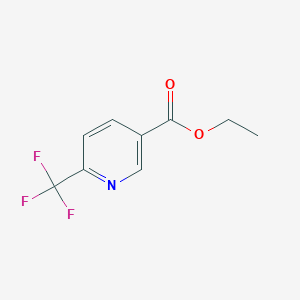
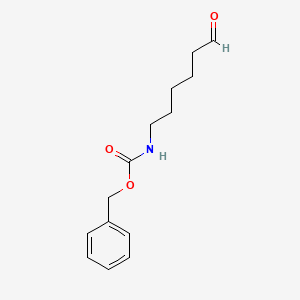
![3-Bromo-7-(trifluoromethyl)imidazo[1,2-a]pyrimidine](/img/structure/B1280970.png)
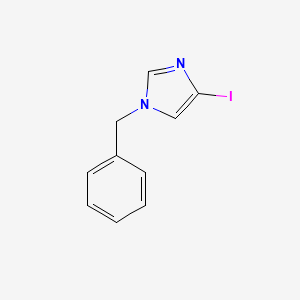
![1-(4-bromophenyl)-4-chloro-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B1280974.png)

![3-Bromo-7-methylimidazo[1,2-a]pyrimidine](/img/structure/B1280983.png)

